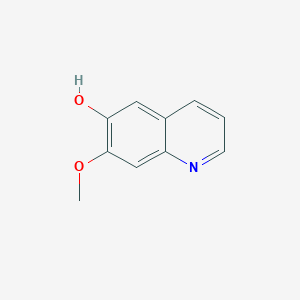

6-Hydroxy-7-methoxyquinoline

Description

Overview of the Quinoline (B57606) Heterocycle in Medicinal Chemistry and Chemical Biology Research

The quinoline framework is not merely a synthetic curiosity but is found in numerous natural products, most notably the cinchona alkaloids such as quinine, which has a long history in the treatment of malaria. rsc.org This natural precedent has inspired generations of chemists to explore the therapeutic potential of quinoline derivatives. The versatility of the quinoline ring system allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its pharmacological properties. nih.govrsc.org

The significance of the quinoline heterocycle is underscored by its presence in a multitude of approved drugs with a broad spectrum of activities. rsc.orgjddtonline.info These include antibacterial agents like fluoroquinolones (e.g., ciprofloxacin), anticancer drugs (e.g., camptothecin (B557342) and topotecan), and local anesthetics (e.g., dibucaine). rsc.org The ability of the quinoline core to serve as a scaffold for such a wide range of therapeutic agents highlights its importance in drug discovery and development. nih.govorientjchem.org

Researchers have extensively studied quinoline derivatives for their potential applications against a variety of diseases. These investigations have revealed a wealth of biological activities, including:

Anticancer nih.govresearchgate.netorientjchem.org

Antimalarial researchgate.netrsc.orgnih.gov

Antibacterial nih.govrsc.orgnih.gov

Antiviral nih.govresearchgate.net

Anti-inflammatory nih.govresearchgate.netnih.gov

Antitubercular rsc.orgresearchgate.net

Anthelmintic nih.gov

Antiprotozoal nih.gov

Academic Interest in Substituted Quinolines as Bioactive Scaffolds

The academic community has shown a sustained and robust interest in substituted quinolines due to their proven track record as bioactive scaffolds. nih.govorientjchem.orgrsc.orgnih.govnih.govrepec.orgnih.gov This interest is driven by the potential to discover new lead compounds for various diseases and to develop novel synthetic methodologies for accessing diverse quinoline derivatives. nih.govrsc.org The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry to enhance the pharmacological profile of these derivatives. rsc.org

Structure-activity relationship (SAR) studies are a cornerstone of this research, aiming to understand how different substituents at various positions on the quinoline ring influence biological activity. nih.gov For example, research has shown that the introduction of a fluorine atom at the 6-position can significantly enhance antibacterial activity. orientjchem.org Similarly, the nature of the substituent at the 4-position has been found to be crucial for antimalarial and other biological activities. nih.gov

The development of efficient and environmentally friendly synthetic methods for quinoline derivatives is another major focus of academic research. nih.gov This includes the exploration of novel catalytic systems and one-pot reactions to streamline the synthesis of complex quinoline-based molecules. mdpi.com The availability of diverse synthetic routes allows for the creation of extensive libraries of substituted quinolines for high-throughput screening and biological evaluation. rsc.org

| Compound Class | Reported Biological Activities | Key Structural Features |

|---|---|---|

| Fluoroquinolones | Antibacterial | Fluorine at C6, Carboxylic acid at C3 |

| Aminoquinolines | Antimalarial, Anti-inflammatory | Amino group at C4 or C8 |

| Hydroxyquinolines | Antimicrobial, Anticancer, Neuroprotective | Hydroxyl group at various positions |

| Quinoline-based Kinase Inhibitors | Anticancer | Varying substitutions targeting specific kinase active sites |

Specific Research Focus on 6-Hydroxy-7-methoxyquinoline and its Analogues within the Quinoline Research Landscape

Within the vast family of quinoline derivatives, compounds bearing hydroxyl and methoxy (B1213986) substituents have garnered significant attention due to their potential biological activities. Specifically, this compound and its analogues represent a focused area of investigation. The presence of these electron-donating groups can influence the electronic properties of the quinoline ring system, potentially enhancing its interaction with biological targets. rsc.org

Research into analogues such as 4-hydroxy-7-methoxyquinoline (B63709) has shown its utility as a building block in the synthesis of more complex molecules with potential therapeutic applications, including anticancer and antimicrobial properties. smolecule.com For instance, it is an intermediate in the synthesis of certain receptor tyrosine kinase inhibitors used in cancer therapy. smolecule.com

The substitution pattern of hydroxyl and methoxy groups is critical in determining the biological profile. For example, the analogue 2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde is also a subject of research interest. vulcanchem.com Furthermore, studies on compounds like 6-methoxy-2-arylquinolines have been conducted to evaluate their potential as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov

The synthesis and biological evaluation of these specifically substituted quinolines contribute to the broader understanding of how functional group placement impacts bioactivity. This focused research is essential for the rational design of new quinoline-based therapeutic agents with improved efficacy and selectivity.

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

7-methoxyquinolin-6-ol |

InChI |

InChI=1S/C10H9NO2/c1-13-10-6-8-7(5-9(10)12)3-2-4-11-8/h2-6,12H,1H3 |

InChI Key |

KQGGICWMXKMQPK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CC=NC2=C1)O |

Origin of Product |

United States |

Biological Activities and Pharmacological Potentials of 6 Hydroxy 7 Methoxyquinoline Derivatives Pre Clinical and in Vitro Studies

Investigation of Antineoplastic and Anticancer Properties

The quinoline (B57606) core is a prominent feature in various biologically active compounds and has been a key structure in the development of anticancer agents. globalresearchonline.net Research into derivatives of 6-Hydroxy-7-methoxyquinoline has revealed potential antineoplastic activities through various mechanisms.

Cytotoxicity Against Specific Cancer Cell Lines (e.g., MCF-7, HT-29, HeLa, A549)

Studies have demonstrated the cytotoxic effects of quinoline derivatives against a range of human cancer cell lines. For instance, novel 2-quinolinone derivatives have been synthesized and tested for their in vitro cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds showing potent activity comparable to doxorubicin (B1662922). researchgate.netresearchgate.net Similarly, morpholine (B109124) substituted quinazoline (B50416) derivatives have displayed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov

Chalcone-fused quinoline derivatives have also shown moderate to good anticancer activity against MCF-7, A-549, and A375 (melanoma) cell lines. nih.gov Furthermore, copper(II) complexes bearing 8-hydroxyquinoline (B1678124) derivatives have been evaluated for their cytotoxicity against the MCF-7 cell line, with results indicating that these complexes can induce apoptosis. rsc.org

Table 1: Cytotoxic Activity of Selected Quinoline Derivatives

| Compound Type | Cell Line(s) | Observed Effect | Reference(s) |

| 2-Quinolinone derivatives | MCF-7 | Potent cytotoxic activity | researchgate.netresearchgate.net |

| Morpholine substituted quinazolines | A549, MCF-7, SHSY-5Y | Significant cytotoxic activity | nih.gov |

| Chalcone-fused quinolines | MCF-7, A-549, A375 | Moderate to good anticancer activity | nih.gov |

| Copper(II) complexes with 8-hydroxyquinoline | MCF-7 | Induction of apoptosis | rsc.org |

Inhibition of Cancer Cell Proliferation and Migration

Beyond direct cytotoxicity, derivatives of the quinoline scaffold have been shown to inhibit the proliferation and migration of cancer cells. For example, certain 4-anilino-6,7-dimethoxy quinazoline derivatives have been found to inhibit the proliferation of tumor cells in HCT116 (colon), K562 (leukemia), and SKBR3 (breast) cell lines. nih.gov In vivo studies with these compounds also revealed a reduction in tumor cell proliferation. nih.gov

The mechanism of action for some quinoline derivatives involves the disruption of cellular processes essential for proliferation. For instance, some quinoline-chalcone hybrids have been found to induce pre-G1 apoptosis and cell cycle arrest at the G2/M phase. nih.gov Similarly, certain 2-thioxobenzo[g]quinazoline derivatives have been shown to arrest MCF-7 cells at the G1 and G2/M phases of the cell cycle. mdpi.com

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several quinoline derivatives have demonstrated anti-angiogenic properties. A novel triple-angiokinase inhibitor, WXFL-152, which is a 4-oxyquinoline derivative, was found to inhibit the proliferation of vascular endothelial cells by blocking key signaling pathways involved in angiogenesis. nih.gov

Furthermore, certain 4-anilino-6,7-dimethoxy quinazoline derivatives have shown anti-angiogenic effects in in vivo models, as evidenced by reduced vessel sprouting. nih.gov The anti-angiogenic potential of these compounds is often linked to the inhibition of receptor tyrosine kinases such as VEGFR-2, a key mediator of angiogenesis. mdpi.com

Antimicrobial Activity Profile

Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a source of new compounds with antibacterial and antifungal properties.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have been synthesized and screened for their antimicrobial activity. One such derivative, compound 3l, demonstrated a significant effect against both Gram-positive and Gram-negative bacteria, with the highest efficacy observed against E. coli. nih.govnih.gov The antibacterial action of this compound is suggested to involve the creation of holes in the bacterial cell membrane. nih.gov

Other quinoline derivatives have also shown promising antibacterial activity. A quinoline benzodioxole derivative exhibited excellent antibacterial activity against both E. coli and S. aureus. nih.gov

Table 2: Antibacterial Activity of Selected 7-Methoxyquinoline Derivatives

| Compound | Bacterial Strain(s) | Activity | Reference(s) |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) (3l) | E. coli, P. aeruginosa, S. aureus, B. subtilis | High antimicrobial activity, particularly against E. coli | nih.govnih.gov |

| Quinoline benzodioxole derivative | E. coli, S. aureus | Excellent antibacterial activity | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, quinoline derivatives have also been investigated for their antifungal potential. The aforementioned 7-methoxyquinoline derivative, compound 3l, also displayed notable activity against the unicellular fungi C. albicans and C. neoformans. nih.govnih.govresearchgate.net

Other studies have focused on different classes of quinoline derivatives. For instance, 6-hydroxycinnolines have been synthesized and tested for in vitro antifungal activity against Candida and Aspergillus species, showing potent activity, particularly against Candida. nih.gov Furthermore, novel 7-substituted-2-hydroxy-quinoline Schiff bases have been synthesized and screened for in-vitro antifungal activity, with some compounds showing significant efficacy.

Antimalarial and Antiprotozoal Investigations

The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with established agents like chloroquine (B1663885) and mefloquine (B1676156) featuring this heterocyclic system. Research into novel quinoline derivatives continues to be a promising avenue for combating drug-resistant strains of Plasmodium falciparum and other protozoan parasites. While specific preclinical and in vitro studies focusing exclusively on this compound derivatives are limited in the reviewed literature, the broader class of substituted quinolines has demonstrated significant potential in this area.

Investigations into various quinoline analogs have revealed potent antimalarial activity. For instance, a series of N,N-Bis(7-chloroquinolin-4-yl)heteroalkanediamines exhibited IC50 values ranging from 1 to 100 nM against P. falciparumin vitro. Notably, six of the eleven compounds in this series were significantly more potent against the chloroquine-resistant W2 clone compared to the chloroquine-sensitive D6 clone. Many of these bisquinoline compounds were also found to be potent inhibitors of hematin (B1673048) polymerization, a crucial detoxification process for the malaria parasite, with IC50 values in the range of 5-20 μM.

Furthermore, synthetic derivatives of 7-chloroquinolin-4-amine (B103981) have shown promising antiplasmodial activities. Some of these derivatives were equally or slightly more active than chloroquine against the sensitive NF54 strain of P. falciparum. Importantly, their activity was much less diminished in the multi-resistant K1 strain compared to chloroquine, with several compounds demonstrating activity in the low nanomolar concentration range against both strains.

In the realm of antiprotozoal research against other parasites, quinoline derivatives have also been explored. For example, 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives have been evaluated for their efficacy against Leishmania donovani and Trypanosoma brucei brucei. One particular quinoline derivative was identified as a potent antimalarial candidate with a high selectivity index against the CQ-sensitive 3D7 strain of P. falciparum.

While these findings highlight the therapeutic potential of the broader quinoline class, further research is necessary to specifically elucidate the antimalarial and antiprotozoal activities of this compound and its derivatives.

Anti-inflammatory Effects

Derivatives of quinoline and structurally related heterocyclic systems have been investigated for their potential to modulate inflammatory pathways. These studies suggest that compounds bearing the 6-hydroxy-7-methoxy substitution pattern on various scaffolds may possess anti-inflammatory properties by targeting key mediators of inflammation, such as cyclooxygenases (COX) and nitric oxide synthase (iNOS).

One study investigated a synthetic quinoline derivative, which was a hybrid of tomoxiprole (B1237166) and naproxen, and found that it exhibited significant dose-dependent anti-inflammatory effects in a xylene-induced ear edema model in mice. nih.gov The anti-inflammatory activity of this compound at a dose of less than 6.562 mg/kg was comparable to that of the standard non-steroidal anti-inflammatory drugs (NSAIDs) diclofenac (B195802) (5 mg/kg) and celecoxib (B62257) (100 mg/kg). nih.gov Molecular docking studies suggested that the anti-inflammatory effects of this quinoline derivative could be attributed to its strong inhibition of the COX-2 enzyme. nih.gov

In another study, a tetrahydroisoquinoline derivative, 2-acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ), demonstrated notable anti-inflammatory properties in lipopolysaccharide (LPS)-activated BV-2 microglial cells. nih.gov AMTIQ was found to decrease the production of nitric oxide (NO) and downregulate the gene expression of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, it suppressed the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and it attenuated the nuclear translocation of the pro-inflammatory transcription factor NF-κB. nih.gov

A chroman derivative, 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide, also exhibited anti-inflammatory activity by inhibiting the production of NO and interleukin-6 (IL-6) in LPS-stimulated macrophages. nih.gov This compound was shown to down-regulate the expression of iNOS and IL-6 at the transcriptional level, and its mechanism of action was linked to the suppression of both NF-κB and activator protein-1 (AP-1) activation. nih.gov

Although these studies were not conducted on this compound itself, the findings for these structurally related compounds suggest that the 6-hydroxy-7-methoxy substitution pattern may contribute to anti-inflammatory activity through the inhibition of key inflammatory mediators and signaling pathways.

Antiviral Applications (e.g., Anti-HIV Activity)

The quinoline scaffold has been a subject of interest in the development of novel antiviral agents, including those targeting the human immunodeficiency virus (HIV). While direct studies on the anti-HIV activity of this compound derivatives are not extensively documented, research on structurally related quinoline and isoquinoline (B145761) derivatives has shown promising results.

A series of 6-aminoquinolone derivatives have been evaluated for their in vitro activity against HIV-1. One compound, bearing a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, was found to be particularly active in inhibiting HIV-1 replication in human lymphoblastoid cell lines, with an EC50 value of 0.1 μM. nih.gov Further structure-activity relationship studies on an enlarged series of 6-aminoquinolones led to the identification of derivatives with potent anti-HIV activity, with 50% inhibitory concentrations in the range of 0.0087-0.7 μg/mL in various cell lines. Time-of-addition experiments indicated that these compounds act at a post-integration step in the HIV replication cycle.

In another study, aromatic hydrazones based on a 7-hydrazino-8-hydroxyquinoline scaffold were investigated as anti-HIV compounds. These derivatives displayed anti-HIV activity in infected cells at submicromolar concentrations. Their mechanism of action was linked to the inhibition of cellular Ku70, a protein involved in viral gene transcription in HIV.

Furthermore, a novel series of isoquinoline-based compounds were synthesized and evaluated as CXCR4 antagonists. CXCR4 is a coreceptor for HIV entry into host cells, making it a viable target for antiviral therapy.

While these findings on related quinoline and isoquinoline structures are encouraging, dedicated studies are required to determine the specific antiviral potential, particularly against HIV, of this compound and its derivatives.

Neuroprotective Attributes and Antioxidant Capacity

Derivatives of the quinoline scaffold have demonstrated potential neuroprotective effects and antioxidant capabilities in preclinical studies. These properties are of significant interest for the development of therapeutic agents for neurodegenerative diseases, which are often associated with oxidative stress and neuronal damage.

A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a reduced derivative of the core structure of interest, demonstrated its neuroprotective potential in a rat model of cerebral ischemia/reperfusion. nih.gov This compound was found to reduce histopathological changes and normalize levels of biomarkers associated with brain injury. nih.gov The neuroprotective effects were attributed to the inhibition of oxidative stress, which in turn led to a reduction in the inflammatory response and apoptosis. nih.gov The compound also modulated the activity of antioxidant enzymes, bringing them closer to control levels. nih.gov In a separate study on a rat model of Parkinson's disease, the same compound, referred to as HTHQ, was shown to alleviate oxidative stress and NF-κB-mediated inflammation, suggesting its potential as a powerful antioxidant for neuroprotection against Parkinsonism. mdpi.com

The antioxidant activity of quinoline derivatives has also been assessed using in vitro methods. A study on newly synthesized derivatives of 6-aminoquinoline-7-hydroxylic acid demonstrated their capacity to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). echemcom.com The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom to the DPPH radical. echemcom.com Another study highlighted that quinoline derivatives can act as potent antioxidants against oxidative damage, potentially by chelating iron ions and preventing the formation of free radicals, as well as by intercalating into DNA to protect it from oxidative damage. mdpi.com

These findings suggest that the 6-hydroxy group on the quinoline ring is likely a key contributor to the antioxidant and neuroprotective properties of these compounds.

Enzyme Inhibition and Receptor Modulation

Kinase Inhibition (e.g., EGFR, HER-2, Pim-1, Protein Kinases)

The quinoline and quinazoline scaffolds have been extensively explored for the development of kinase inhibitors, which are crucial in cancer therapy. While specific studies on this compound derivatives are limited, research on related structures provides insights into their potential as kinase inhibitors.

EGFR and HER-2 Inhibition:

Derivatives of 4-anilinoquinazoline (B1210976) are well-known inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. One study reported that 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline is a highly potent inhibitor of EGFR tyrosine kinase with an IC50 value of 0.025 nM. amazonaws.com The 6,7-diethoxy analog showed even greater potency with an IC50 of 0.006 nM. amazonaws.com Another study on 6,7-dimorpholinoalkoxy quinazoline derivatives identified a compound that exhibited remarkable inhibitory activities against tumor cells expressing both wild-type and mutant EGFR, with IC50 values in the low micromolar range. nih.gov This compound also potently inhibited recombinant EGFR tyrosine kinase (wild-type and T790M mutant) with IC50 values of 7.0 and 9.3 nM, respectively. nih.gov

Furthermore, a series of new substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives were synthesized and evaluated for their dual EGFR/HER2 kinase inhibition. Two compounds, in particular, significantly inhibited both kinases in a dose-dependent manner, with one exhibiting superior HER2 inhibition that was comparable to or exceeded that of the standard dual inhibitor, lapatinib. researchgate.net

Pim-1 Kinase Inhibition:

The Pim-1 kinase, a serine/threonine kinase, is another important target in oncology. A study on 8-hydroxy-quinoline-7-carboxylic acid derivatives identified a series of 2-styrylquinolines and quinoline-2-carboxamides as potent inhibitors of Pim-1 kinase. researchgate.net The 8-hydroxy-quinoline 7-carboxylic acid moiety was found to be a crucial pharmacophore for this activity. researchgate.net Molecular modeling suggested that this scaffold interacts with key residues within the ATP-binding pocket of the kinase. researchgate.net Additionally, a study on triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as Pim-1 kinase inhibitors highlighted the importance of substitutions at the C-6 position, where the presence of a halogen atom was found to potentially increase inhibitory activity. nih.gov

These findings underscore the potential of the quinoline and related heterocyclic systems as platforms for the design of potent kinase inhibitors.

Phosphodiesterase (PDE) Inhibition

Information specifically detailing the investigation of this compound derivatives as phosphodiesterase (PDE) inhibitors is not available in the currently reviewed scientific literature. The broader class of quinoline derivatives has been explored for various biological activities, but their specific interaction with PDE enzymes has not been a primary focus in the available research.

Matrix Metalloproteinase (MMP) Inhibition

While direct studies on this compound derivatives as matrix metalloproteinase (MMP) inhibitors are not extensively documented, research into the broader class of hydroxyquinoline derivatives has shown significant potential. MMPs are a family of enzymes responsible for the degradation of the extracellular matrix, and their overactivity is linked to conditions like cancer and skin photoaging. google.com

In a notable study, a series of 8-hydroxyquinoline derivatives were synthesized and evaluated as inhibitors of MMP-2 and MMP-9, two key enzymes in cancer progression. The most potent compounds from this series, designated as 5e and 5h, demonstrated inhibitory activities at the submicromolar level. nih.gov These compounds also exhibited anti-proliferative, anti-invasive, and anti-angiogenesis properties in the A549 cancer cell line. nih.gov Further analysis through Western blotting confirmed that compounds 5e and 5h could down-regulate the expression of both MMP-2 and MMP-9 in these cells. nih.gov Molecular docking studies also suggested that these 8-hydroxyquinoline derivatives could bind effectively to the active sites of MMP-2 and MMP-9. nih.gov

Another study highlighted that moving the hydroxyl group from the 8-position to the 6-position on the quinoline scaffold resulted in a more than 50% reduction in inhibitory activity against MMP-2, underscoring the importance of the hydroxyl group's placement for this biological activity. escholarship.org

| Compound | Target Enzyme | IC₅₀ (µM) | Cell Line | Observed Effects |

|---|---|---|---|---|

| 5e | MMP-2/MMP-9 | Submicromolar | A549 | Anti-proliferative, anti-invasive, anti-angiogenesis, apoptosis promotion |

| 5h | MMP-2/MMP-9 | Submicromolar | A549 | Anti-proliferative, anti-invasive, anti-angiogenesis |

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Research into the inhibition of cholesteryl ester transfer protein (CETP) has explored derivatives of tetrahydroquinoline, a structurally related scaffold to quinoline. CETP is a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. Inhibition of CETP is a therapeutic strategy for managing dyslipidemia and reducing the risk of cardiovascular diseases.

Studies have led to the development of potent CETP inhibitors based on a 1,2,3,4-tetrahydroquinoline (B108954) platform. nih.gov One such derivative, BAY 19-4789, served as a basis for the creation of novel cycloalkyl-substituted compounds with high potency both in vitro and in vivo in transgenic mice. nih.gov For instance, compound 11b from this series was identified as a highly effective CETP inhibitor with promising pharmacokinetic properties for potential clinical development. nih.gov The tetrahydroquinoline derivative, known as Tetrahydroquinoline A, has demonstrated an IC₅₀ of 39nM against partially purified CETP. nih.gov

| Compound Class | Lead Compound/Example | In Vitro Potency (IC₅₀) | Key Findings |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline derivatives | Tetrahydroquinoline A | 39 nM | Potent inhibitor of partially purified CETP |

| Cycloalkyl-substituted tetrahydroquinoline derivatives | 11b | Not specified | Highly potent in vitro and in vivo (transgenic mice) |

P-glycoprotein (P-gp) Inhibition

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, which shares a dimethoxy substitution pattern with this compound but is an isoquinoline with a saturated heterocyclic ring, has been extensively studied for its ability to inhibit P-glycoprotein (P-gp). P-gp is an efflux pump that contributes to multidrug resistance in cancer by expelling chemotherapeutic agents from cells.

A series of 6,7-dimethoxytetrahydroisoquinoline derivatives have been synthesized and evaluated for their P-gp inhibitory activity. researchgate.net In these studies, certain compounds, such as 3c and 3a, showed significant P-gp inhibition with EC₅₀ values of 1.64 µM and 4.86 µM, respectively. researchgate.net The activity of compound 3c was comparable to that of the known P-gp inhibitor Elacridar. researchgate.net Further investigations revealed that compound 3c acts as a direct P-gp inhibitor, increasing the intracellular accumulation of doxorubicin in resistant breast cancer cells (MCF7/Adr) by 5.7-fold. researchgate.net In contrast, deconstruction of the tetrahydroisoquinoline ring in these derivatives, while reducing affinity for the σ2 receptor, maintained potent P-gp interaction, suggesting that the dimethoxy-substituted moiety is crucial for this activity. nih.gov

| Compound | EC₅₀ (µM) | Mechanism of Action | Effect on Doxorubicin Accumulation (MCF7/Adr cells) |

|---|---|---|---|

| 3c | 1.64 | P-gp inhibitor | 5.7-fold increase |

| 3a | 4.86 | P-gp modulator (substrate) | Not specified |

| Elacridar (Reference) | ~2 | P-gp inhibitor | Not specified |

Sirtuin (SIRT1) and Methionine Aminopeptidase (MetAP2) Inhibition

A patent for quinoline compounds has described their potential as inhibitors of both Sirtuin 1 (SIRT1) and Methionine Aminopeptidase 2 (MetAP2). google.com SIRT1 is a histone deacetylase involved in various cellular processes, while MetAP2 is an enzyme crucial for angiogenesis. The patent suggests that the concurrent inhibition of SIRT1 and MetAP2 can have synergistic effects on the proliferation and senescence of Human Umbilical Vein Endothelial Cells (HUVECs). google.com

The document describes how pharmacological inhibition of both SIRT1 and MetAP2 can mimic the effects of certain quinoline derivatives on the acetylation of p53, a key tumor suppressor protein. google.com Specifically, treatment of HUVECs with a SIRT1 inhibitor (EX527) in the presence of a MetAP2 inhibitor (TNP470) was shown to cooperatively induce p53 acetylation. google.com This dual inhibition also led to the suppression of tube formation by HUVECs in vitro, a key process in angiogenesis. google.com

| Inhibitors | Cellular Process | Observed Effect |

|---|---|---|

| EX527 (SIRT1 inhibitor) + TNP470 (MetAP2 inhibitor) | p53 Acetylation | Cooperative induction |

| EX527 (SIRT1 inhibitor) + TNP470 (MetAP2 inhibitor) | HUVEC Tube Formation | Inhibition |

Nuclear Factor-kappaB (NF-κB) Activation Inhibition

The quinoline scaffold has been identified as a promising structure for the development of inhibitors of Nuclear Factor-kappaB (NF-κB), a transcription factor that plays a central role in inflammatory responses. A novel quinoline derivative, referred to as Q3, has been shown to inhibit the transcription of NF-κB target genes without preventing the degradation of its inhibitor, IκB. nih.gov In silico analysis suggests that Q3 may interfere with the DNA-binding activity of the p65 subunit of NF-κB. nih.gov

Another study focused on quinoline derivatives as inhibitors of NF-κB inducing kinase (NIK), a key regulator of the non-classical NF-κB pathway. nih.gov Representative compounds from this series, 17c and 24c, demonstrated excellent inhibitory activity on nitric oxide release in LPS-induced macrophages and suppressed the proliferation of T cells. nih.gov

Furthermore, research on quinazoline derivatives, a related class of compounds, has also yielded potent NF-κB inhibitors. researchgate.net Compound LU1501 from this series showed significant inhibition in breast cancer cell lines and its anticancer activity in vivo was correlated with the inhibition of the NF-κB signaling pathway. researchgate.net

| Compound | Compound Class | Proposed Mechanism | In Vitro/In Vivo Model | Key Findings |

|---|---|---|---|---|

| Q3 | Quinoline | Inhibition of p65/NF-κB DNA binding | Luciferase reporter human epithelial cell line | Inhibits transcription of NF-κB target genes |

| 17c and 24c | Quinoline | NIK inhibition | LPS-induced macrophages (J774), Con A-stimulated primary T cells | Inhibition of nitric oxide release, anti-proliferative effects on T cells |

| LU1501 | Quinazoline | NF-κB pathway inhibition | Breast cancer cell lines (SK-BR-3, HCC1806), breast cancer tumor model | Potent anti-proliferative activity, anticancer effects in vivo |

Potential in Neurological Research (e.g., NMDA Receptor Antagonism)

While direct evidence for NMDA receptor antagonism by this compound derivatives is limited, the broader classes of quinoxaline (B1680401) and quinazolinone derivatives have been investigated for their interaction with the NMDA receptor. The NMDA receptor is a key player in excitatory neurotransmission in the central nervous system, and its dysfunction is implicated in various neurological disorders.

Studies have shown that certain quinoxaline derivatives can act as high-affinity antagonists at the glycine (B1666218) binding site of the NMDA receptor. nih.gov These compounds were found to inhibit the binding of [³H]glycine to rat telencephalon membranes with micromolar affinities. nih.gov

In a different approach, quinazolinone derivatives have been designed and synthesized as NMDA receptor antagonists with the aim of developing new anticonvulsant agents. semanticscholar.orgresearchgate.net In silico screening and subsequent in vivo evaluation in an NMDA-induced convulsion model demonstrated that several of these quinazolinone molecules exhibited prominent anticonvulsant activity. semanticscholar.org Additionally, pyrazolo[1,5-c]quinazoline (B1257617) derivatives have been synthesized and shown to have high affinity for the Gly/NMDA receptor, with some compounds in this series being highly selective. researchgate.net

| Compound Class | Target Site | Observed Activity | Potential Application |

|---|---|---|---|

| Quinoxaline derivatives | Glycine binding site of NMDA receptor | Antagonism | Neurological research |

| Quinazolinone derivatives | NMDA receptor | Antagonism, Anticonvulsant activity | Anticonvulsant therapy |

| Pyrazolo[1,5-c]quinazoline derivatives | Gly/NMDA receptor | High-affinity binding, Antagonism | Neurological research |

Mechanistic Investigations of 6 Hydroxy 7 Methoxyquinoline Derivatives

Elucidation of Molecular Targets and Pathways

Research into 6-Hydroxy-7-methoxyquinoline derivatives and related analogues has identified several molecular targets and cellular pathways through which they exert their effects. The specific targets often depend on the derivative's unique structural features.

One key pathway influenced by quinoline (B57606) derivatives is the NF-κB signaling pathway , which is crucial in regulating inflammatory processes and cell survival. mdpi.com In certain experimental models, the administration of a related tetrahydroquinoline derivative resulted in a decrease in the activation of NF-κB, subsequently reducing the expression of pro-inflammatory genes. mdpi.com

Another critical molecular cascade is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway . A synthesized quinolin-4-one derivative, 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one (YYK1), was found to trigger apoptosis in human leukemia cells through the upregulation of this pathway. nih.gov The study indicated that increased phosphorylation of p38 MAPK was a key event in the apoptotic process induced by the compound. nih.gov

Furthermore, certain quinolinone derivatives have been shown to target enzymes essential for DNA replication and maintenance, such as topoisomerase II . researchgate.net This enzyme is vital for relaxing DNA supercoils during transcription and replication, and its inhibition is a common mechanism for anticancer agents. researchgate.net Some hybrid quinolinone derivatives demonstrate potent inhibitory activity against topoisomerase II, highlighting it as a direct molecular target. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest

A significant area of investigation for quinoline derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, which are key mechanisms for anticancer agents.

Studies on metal complexes of 6-methoxyquinoline (B18371), a closely related compound, revealed that a copper complex (Cu6MQ) could induce apoptosis and cause cell cycle arrest at the G2/M phase in A549 lung carcinoma cells. nih.gov This was linked to the induction of oxidative DNA damage. nih.gov In contrast, a zinc complex (Zn6MQ) induced cell cycle arrest at the S phase and led to necrosis. nih.gov

Similarly, newly synthesized hybrid derivatives of 7-hydroxy quinolinone demonstrated potent anticancer activity against the MCF-7 breast cancer cell line. researchgate.net Analysis showed that these compounds caused cell cycle arrest at both the S and G2/M phases and induced apoptosis at the pre-G1 phase. researchgate.net The induction of apoptosis was further confirmed by the activation of effector caspases, such as caspase-3. researchgate.netnih.gov A specific quinolin-4-one derivative, YYK1, was shown to induce apoptosis by activating a cascade of caspases, including caspase-3, -7, -8, and -9, in HL-60 leukemia cells. nih.gov

The table below summarizes the effects of various quinoline derivatives on the cell cycle.

| Compound/Derivative | Cell Line | Effect | Phase of Cell Cycle Arrest |

| Copper (II) complex of 6-methoxyquinoline (Cu6MQ) | A549 (Lung Carcinoma) | Cytotoxicity, Apoptosis Induction | G2/M Phase |

| Zinc (II) complex of 6-methoxyquinoline (Zn6MQ) | A549 (Lung Carcinoma) | Cytotoxicity, Necrosis Induction | S Phase |

| Hybrid 7-Hydroxy Quinolinone Derivatives (Compounds 6 & 8) | MCF-7 (Breast Cancer) | Potent Anticancer Activity, Apoptosis Induction | S and G2/M Phases |

This table is generated based on data from scientific studies. researchgate.netnih.gov

Metal Chelation Properties and Their Biological Implications

Hydroxyquinolines are well-known for their metal-chelating abilities, a property conferred by the nitrogen atom in the quinoline ring and the adjacent hydroxyl group. researchgate.netnih.gov This capacity to bind metal ions is central to many of their biological activities, as metal ions are critical for numerous physiological and pathological processes. researchgate.netmdpi.com An imbalance in metal homeostasis is linked to various diseases, including neurodegenerative disorders. nih.gov

8-Hydroxyquinoline (B1678124) (8HQ) and its derivatives are potent chelators of metal ions such as iron, copper, and zinc. nih.govnih.gov This chelation can have significant biological consequences. For instance, the ability to bind metal ions is hypothesized to be the basis for the inhibitory effect of certain 8-hydroxyquinoline derivatives on the enzyme Cystathionine Beta Synthase (CBS). nih.gov The structure-activity relationship suggests that the molecular pincer formed by the oxygen and nitrogen atoms is crucial for this activity. nih.gov

The chelation of iron is particularly significant due to its role in generating reactive oxygen species (ROS) via the Fenton reaction. researchgate.net By sequestering excess iron, chelating agents can exert antioxidant and neuroprotective effects. nih.gov Derivatives of 8-hydroxyquinoline, such as M30, have been developed as multi-target compounds that combine iron-chelating properties with other activities, like the inhibition of monoamine oxidase, for potential use in treating neurodegenerative diseases like Parkinson's disease. researchgate.netnih.gov The general principle is that chelators bind to metal ions, preventing them from participating in harmful metabolic reactions and facilitating their removal. mdpi.com

Interaction with Signaling Pathways and Enzymatic Activities

Derivatives of this compound interact with a variety of cellular signaling pathways and can modulate the activity of key enzymes. These interactions are fundamental to their observed biological effects.

Signaling Pathways:

p38 MAPK Pathway: As mentioned previously, the derivative YYK1 activates this pathway, leading to apoptosis in leukemia cells. nih.gov This activation results in increased levels of extrinsic apoptotic proteins like Fas/CD95 and intrinsic pathway proteins such as cytochrome c. nih.gov

NF-κB Pathway: A tetrahydroquinoline derivative was shown to suppress the activation of NF-κB, thereby reducing inflammation in an experimental model of Parkinson's disease. mdpi.com This is significant as prolonged oxidative stress and NF-κB activation are often linked. mdpi.com

p53 Pathway: In studies on MCF-7 breast cancer cells, certain quinolinone derivatives were found to induce apoptosis by up-regulating the tumor suppressor protein p53 and increasing the Bax/Bcl-2 ratio, which is a critical checkpoint in the mitochondrial (intrinsic) pathway of apoptosis. researchgate.net

Enzymatic Activities: The enzymatic inhibitory profile of quinoline derivatives is diverse, contributing to their therapeutic potential.

Cystathionine Beta Synthase (CBS) Inhibition: Several 8-hydroxyquinoline derivatives have been identified as potent inhibitors of CBS, an enzyme involved in the trans-sulfuration pathway. nih.gov This inhibition was shown to restore normal amino acid levels in cellular models. nih.gov

Topoisomerase II Inhibition: As a target for anticancer drugs, some quinolinone derivatives exhibit strong inhibitory activity against this enzyme, comparable to known inhibitors like etoposide. researchgate.net

Monoamine Oxidase (MAO) Inhibition: The derivative M30, an 8-hydroxyquinoline-based compound, is a potent brain-selective inhibitor of both MAO-A and MAO-B, enzymes critical in the degradation of neurotransmitters. nih.gov

The following table details the enzymatic inhibitory activities of selected quinoline derivatives.

| Derivative Class | Enzyme Target | Biological Implication |

| 8-Hydroxyquinolines | Cystathionine Beta Synthase (CBS) | Modulation of amino acid metabolism |

| Quinolinone Derivatives | Topoisomerase II | Anticancer (DNA replication interference) |

| 8-Hydroxyquinoline (M30) | Monoamine Oxidase-A/B (MAO-A/B) | Neuroprotection |

This table is based on findings from cited research. researchgate.netnih.govnih.gov

Photophysical Properties and Excited-State Proton Transfer Dynamics

Hydroxyquinolines, including 6-hydroxyquinoline (B46185) (6HQ), exhibit interesting photophysical properties, most notably Excited-State Intramolecular Proton Transfer (ESIPT). capes.gov.brmdpi.com This phenomenon occurs when a molecule, upon electronic excitation by light, undergoes an ultrafast transfer of a proton from a donor group (the hydroxyl group) to an acceptor group (the quinoline nitrogen). nih.gov

Studies comparing 6-hydroxyquinoline (6HQ) and 6-methoxyquinoline (6MeOQ) have provided insight into this process. capes.gov.br While 6MeOQ does not undergo this reaction, 6HQ demonstrates clear ESIPT dynamics. The process is often solvent-assisted, particularly in protic solvents like water or methanol, where solvent molecules can form a "hydrogen-bonding wire" to facilitate the proton relay from the hydroxyl group to the ring nitrogen. mdpi.comrsc.org

The dynamics of this proton transfer are extremely rapid, occurring on a picosecond timescale. For the cationic (quinolinium) form of 6HQ in an acidic solution, hydroxyl deprotonation occurs in approximately 2.2 picoseconds. capes.gov.br In a neutral solution, the process is believed to be a two-step mechanism involving the initial release of the proton from the hydroxyl group, followed by its capture by the nitrogen atom. capes.gov.br This rapid tautomerization from the normal excited state to a keto-tautomer excited state is responsible for the characteristic dual fluorescence observed in many hydroxyquinolines. nih.gov This property makes them useful as fluorescent probes and for studying fundamental chemical reaction dynamics. capes.gov.br

Structure Activity Relationship Sar Studies of 6 Hydroxy 7 Methoxyquinoline and Its Analogues

Impact of Substituent Position and Nature on Biological Activity

The strategic placement and chemical properties of substituents on the quinoline (B57606) scaffold are critical determinants of biological efficacy. Modifications to the hydroxyl, methoxy (B1213986), and other functional groups can significantly alter a compound's potency, selectivity, and pharmacokinetic profile.

The hydroxyl (-OH) and methoxy (-OCH₃) groups, particularly on the benzene (B151609) ring portion of the quinoline, play a significant role in modulating biological activity. SAR studies have demonstrated that the presence of these groups at specific positions can enhance the antitumor properties of quinoline compounds. orientjchem.org For instance, a hydroxyl or methoxy group at the C-7 position has been shown to improve a compound's antitumor activity. orientjchem.org The oxygen atoms in these groups can act as hydrogen bond acceptors, facilitating interactions with biological targets.

| Compound Series | Substitution | Observed Impact on Biological Activity | Reference(s) |

| Quinoline-based anticancer drugs | -OH or -OCH₃ at C-7 | Improved antitumor activity | orientjchem.org |

| Methoxy quinoline derivatives | Conversion of -OCH₃ to -OH at C-8 | Enhanced enzyme inhibition | researchgate.net |

| Methoxy quinoline derivatives | -OCH₃ at C-8 | Crucial for AChE inhibition | researchgate.net |

| Quinolinyl-chromone derivatives | -OCH₃ at C-6 | Modest decrease in inhibitory potential | nih.gov |

The introduction of halogen atoms (F, Cl, Br, I) to the quinoline scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogenation can enhance lipophilicity, which may improve membrane permeability and cellular uptake. nih.gov Studies on halogenated quinolines (HQs) have revealed potent activity against drug-resistant bacterial pathogens and their biofilms. nih.govrsc.org

The position of the halogen is critical. For example, in a series of 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitriles, the 6-chloro analogues were identified as the most active against cancer cell lines. nih.gov Similarly, the introduction of a fluorine atom at the C-6 position of the quinoline ring can significantly enhance antibacterial activity. orientjchem.org While the impact of the substitution pattern can sometimes be minor, the presence of halogens is a key feature in many bioactive quinolines. acs.org For instance, 5,7-dibromo-8-methoxyquinoline (B102607) has been shown to have high inhibitory activity against certain enzymes. researchgate.net

| Compound Series | Halogen Substitution | Observed Impact on Biological Activity | Reference(s) |

| Pyrano[3,2-h]quinolones | 6-Chloro | Most potent anticancer activity in the series | nih.gov |

| General Quinoline Antibacterials | 6-Fluoro | Significantly enhanced antibacterial activity | orientjchem.org |

| 8-Methoxyquinolines | 5,7-Dibromo | High enzyme inhibitory activity | researchgate.net |

| Halogenated Quinolines (HQs) | Various | Potent eradication of bacterial biofilms | nih.govrsc.org |

Alkyl and aryl substitutions on the quinoline ring system provide a means to explore steric and electronic effects on biological activity, often influencing the compound's hydrophobicity and binding interactions. C-6 substituted 2-arylquinoline derivatives have shown notable cytotoxic activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org The lipophilicity conferred by these aromatic substituents appears to correlate with better cytotoxic effects in these specific cell lines. rsc.org

The position of substitution is a key determinant of activity. In the context of antimalarial 4-aminoquinolines, derivatives substituted with bi-aryl groups at the C-7 position were found to be the most potent. biointerfaceresearch.com This highlights the importance of the carbocyclic ring as a primary site for modification to enhance biological outcomes. The introduction of bulky, hydrophobic substituents at positions like C-2 is also a known strategy for improving the activity of certain quinoline inhibitors. nih.gov

The incorporation of carboxylic acid and amide functionalities into the quinoline framework has proven to be a highly effective strategy for developing potent therapeutic agents. nih.gov A strict structural requirement for a carboxylic acid group at the C-4 position has been identified for a class of quinoline-based inhibitors of the enzyme dihydroorotate (B8406146) dehydrogenase, which is crucial for pyrimidine (B1678525) biosynthesis. nih.gov This indicates that the acidic moiety is essential for the compound's mechanism of action, likely participating in key binding interactions within the enzyme's active site. nih.gov

Furthermore, the introduction of a carboxamide linkage at various positions on both quinoline and quinolone rings is a widely used approach to enhance pharmacological properties, particularly anticancer potency. nih.gov For instance, quinoline-2-carboxamides have been investigated for their dual inhibition of enzymes involved in inflammation. biointerfaceresearch.com The amide group can act as both a hydrogen bond donor and acceptor, providing versatile binding capabilities that can be exploited in drug design.

Quantitative Structure-Activity Relationship (QSAR) Analyses and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov For quinoline derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for various activities, including antimalarial, antitubercular, and anticancer effects. nih.govnih.govmdpi.com These models use molecular descriptors—such as electronic, steric, and hydrophobic parameters—to build mathematical equations that can predict the activity of new, unsynthesized analogues. nih.govresearchgate.net

For example, QSAR studies on quinoline derivatives have highlighted the importance of descriptors related to molecular shape and electronic potential in determining antimalarial activity. nih.gov In the context of antitubercular quinolines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have identified key steric and electrostatic fields around the molecule that are crucial for activity. nih.gov These models provide contour maps that visualize regions where bulky groups or specific electronic charges are favorable or unfavorable for biological response, thereby guiding the design of more potent compounds. nih.gov

Molecular docking, another key computational technique, has been used to predict the binding modes of quinoline derivatives within the active sites of target proteins. nih.gov For analogues structurally similar to 6-Hydroxy-7-methoxyquinoline, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, homology modeling and molecular docking have been employed to understand binding patterns at specific receptors, like the sigma-2 receptor, which is a target in cancer therapy. nih.govsemanticscholar.org These simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Ligand Efficiency and Binding Interactions

The binding of quinoline derivatives to their biological targets is governed by a range of non-covalent interactions. Molecular docking studies have shown that hydrogen bonding is a critical interaction for many quinoline-based inhibitors. nih.gov For instance, the nitrogen atom of the quinoline ring and the oxygen atoms of hydroxyl and methoxy substituents can act as hydrogen bond acceptors, while hydroxyl groups can also act as donors.

In addition to hydrogen bonds, π-π stacking interactions are common for aromatic systems like the quinoline ring. rsc.org These interactions, where the aromatic rings of the ligand and a protein residue stack on top of each other, can significantly contribute to binding affinity. mdpi.com The planar structure of the quinoline core is well-suited for such interactions within the hydrophobic pockets of target proteins. nih.gov Computational studies, such as molecular docking and molecular dynamics simulations, are essential for visualizing these binding modes and understanding the structural basis of a ligand's activity and efficiency. nih.govnih.gov

Conformational Analysis and Molecular Docking Studies of this compound and its Analogues

Molecular docking simulations are frequently employed to investigate the binding modes of quinoline analogues with various biological targets, particularly those implicated in cancer pathways. These studies help in elucidating the structure-activity relationships (SAR) by correlating the binding affinity and interactions with the observed biological activity.

For instance, a number of patented chromenes and natural products possessing pyrano[3,2-c]quinolone structural motifs have been identified as promising cytotoxic agents. scirp.org Molecular docking studies on 3-amino pyranoquinolinone derivatives have been conducted to explore their potential as anti-cancer agents by investigating their binding to DNA-topoisomerase. scirp.org

In a study focused on developing new antitumor agents, a series of novel quinoline derivatives were synthesized and evaluated for their cytotoxic effects. Molecular docking was utilized to understand the binding profile of the most potent compound with the active site of the topoisomerase 1 (Topo 1) enzyme. semanticscholar.org This approach helps in rationalizing the observed biological activity and guiding the design of more effective inhibitors.

Furthermore, another series of quinoline derivatives were designed as potential tubulin inhibitors targeting the colchicine (B1669291) binding site. rsc.org Molecular docking studies were instrumental in demonstrating how these compounds interacted with key amino acid residues within this site, providing a molecular basis for their potent antiproliferative activity. rsc.org

A study on 6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid and its analogue involved molecular docking against various cancer-related targets. The results indicated a good binding affinity of these compounds, suggesting their potential as anticancer agents. nih.gov

The insights gained from these molecular docking studies on diverse quinoline scaffolds are instrumental in the rational design of novel and more potent analogues of this compound for various therapeutic applications.

Table of Docking Studies on Quinoline Analogues

| Compound/Analogue Class | Target Protein | Key Findings | Reference |

| 3-Amino pyranoquinolinone derivatives | DNA-Topoisomerase | Good binding modes and docking scores, suggesting potential as anticancer agents. | scirp.org |

| Novel quinoline derivative (Compound 13) | Topoisomerase 1 (Topo 1) | Displayed significant inhibitory activity, with docking studies revealing its recognition profile at the enzyme's binding site. | semanticscholar.org |

| Quinoline derivatives (e.g., Compound 4c) | Tubulin (Colchicine binding site) | Interacted well with crucial amino acids in the active site, correlating with potent antitumor activity. | rsc.org |

| 6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid | Various cancer targets | Showed good binding affinity against selected targets, indicating potential anticancer effects. | nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel 6-Hydroxy-7-methoxyquinoline Analogues with Enhanced Specificity and Potency

A primary avenue for future research is the rational design and synthesis of novel analogues of this compound. The goal is to systematically modify the core structure to enhance target specificity and biological potency. This involves the introduction of various functional groups at different positions on the quinoline (B57606) ring to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution.

A successful strategy in modifying quinoline scaffolds is the hybridization of the quinoline nucleus with other pharmacologically active moieties. For instance, a novel series of 7-methoxyquinoline (B23528) derivatives bearing different sulfonamide groups has been synthesized. mdpi.comnih.gov This approach combines the established therapeutic potential of the quinoline ring with the well-known antimicrobial properties of sulfonamides. mdpi.com

The development of these hybrid molecules has yielded compounds with significant antimicrobial and antibiofilm activities against pathogenic microbes responsible for urinary tract infections. mdpi.comnih.gov Structure-activity relationship (SAR) studies of these analogues revealed that the nature and substitution pattern on the sulfonamide moiety played a crucial role in their biological activity. mdpi.com For example, compound 3l (as designated in the study), which incorporates a sulfamethazine (B1682506) group, demonstrated the highest efficacy against most of the tested bacterial and fungal strains. mdpi.comnih.gov This highlights how targeted modifications can dramatically enhance potency.

Future work on this compound could adopt a similar strategy, creating hybrid molecules by introducing moieties known to interact with specific biological targets. For example, incorporating groups like trifluoromethyl or morpholine (B109124) has been shown to enhance the selectivity and potency of tetrahydroquinoline derivatives as mTOR inhibitors for cancer therapy. mdpi.com The strategic placement of such groups can lead to enhanced interactions with a target's active site through mechanisms like halogen bonding and hydrophobic interactions. mdpi.com

Table 1: Antimicrobial Activity of Selected 7-Methoxyquinoline-Sulfonamide Analogues Data sourced from a study on synthesized 7-methoxyquinoline derivatives. mdpi.com

| Compound ID | Substituent Group | Target Microbe | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|---|

| 3l | Sulfamethazine | E. coli | 21 | 7.812 |

| 3l | Sulfamethazine | C. albicans | 18 | 31.125 |

| 3c | Sulfaguanidine | E. coli | 17 | 15.625 |

| 3d | Sulfapyridine | C. albicans | 15 | 62.5 |

Exploration of Multi-Target Ligand Design

The complexity of multifactorial diseases like cancer and neurodegenerative disorders has spurred interest in polypharmacology—the concept of a single drug acting on multiple biological targets simultaneously. mdpi.comresearchgate.net The quinoline scaffold is an ideal starting point for the design of multi-target ligands due to its ability to interact with a diverse range of protein targets. mdpi.comresearchgate.net

Future research should focus on designing this compound analogues that can intentionally and simultaneously modulate several targets involved in a specific disease pathway. mdpi.com This approach can lead to synergistic therapeutic effects and a lower risk of adverse drug interactions. mdpi.com A promising strategy is the synergistic inhibition of multiple critical mechanisms in cancer progression. mdpi.com For example, researchers have used in silico techniques to design quinoline-based compounds that simultaneously target Topoisomerase I (disrupting DNA replication), bromodomain-containing protein 4 (BRD4, involved in gene expression), and ABCG2 (a drug resistance transporter). mdpi.com

Computational methods are central to this effort. By analyzing the structure of the binding sites of different target proteins, researchers can design a single molecule that incorporates the necessary pharmacophoric features to interact effectively with all of them. mdpi.com The quinoline ring often plays a key role in these interactions, frequently engaging in π–π stacking with amino acid residues like phenylalanine in the protein's active site. mdpi.com This multi-target approach represents a paradigm shift from the traditional "one-drug, one-target" model and holds significant promise for treating complex diseases.

Advanced Mechanistic Studies at the Molecular and Cellular Levels

While new analogues may show promising activity, a deep understanding of their mechanism of action is crucial for further development. Future studies on this compound and its derivatives must employ advanced techniques to elucidate how these compounds exert their effects at both the molecular and cellular levels.

This involves identifying the specific protein targets and detailing the molecular interactions that lead to a biological response. For the aforementioned 7-methoxyquinoline-sulfonamide hybrids, a protein leakage assay was conducted. mdpi.comnih.gov The results indicated that the lead compound caused a significant discharge of cellular protein from E. coli, suggesting that its mechanism of action involves the formation of pores in the bacterial cell membrane. mdpi.comnih.gov

For analogues designed as anticancer agents, mechanistic studies could involve techniques like Western blotting to determine if the compound affects specific signaling pathways. For example, a study on benzofuran (B130515) derivatives designed as Mnk inhibitors used Western blots to show that the lead compound could decrease the levels of phosphorylated eIF4E (p-eIF4E) in a dose-dependent manner, confirming its engagement with the intended target pathway. nih.gov Similar studies could be designed for this compound derivatives to confirm their on-target activity and uncover any off-target effects. Understanding these mechanisms is vital for optimizing lead compounds and predicting potential side effects.

Application of Advanced Computational Chemistry in Rational Drug Design

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating the drug discovery process. longdom.org These methods can be applied extensively to the this compound scaffold to guide the design of new, more potent, and selective analogues. manchester.ac.uk

Key computational techniques that should be employed include:

Molecular Docking: This technique predicts how a ligand binds to the active site of a target protein. openmedicinalchemistryjournal.com It can be used to screen virtual libraries of this compound derivatives against a protein of interest, ranking them based on their predicted binding affinity and mode of interaction. mdpi.comderpharmachemica.com For example, docking studies of quinoline analogues against the thymidine (B127349) phosphorylase enzyme revealed key hydrogen bond interactions with amino acid residues like SER217 and LYS221, providing a rationale for their observed anticancer activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A 3D-QSAR model, using a method like Comparative Molecular Field Analysis (CoMFA), was successfully used to analyze quinoline derivatives with anti-gastric cancer activity. nih.gov The resulting contour maps highlighted regions where steric bulk or electrostatic charge would be beneficial or detrimental to activity, guiding the design of new compounds with improved potency. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction and conformational changes that may occur upon binding. nih.govsemanticscholar.org

Virtual Screening: This method involves the computational screening of large compound libraries to identify potential "hits" that are predicted to bind to a specific target. openmedicinalchemistryjournal.com

By integrating these computational approaches, researchers can prioritize which this compound analogues to synthesize and test, saving significant time and resources. nih.gov This rational design strategy enhances the efficiency of the drug discovery pipeline. longdom.orgmanchester.ac.uk

Table 2: In Silico Design of Multi-Target Quinoline Derivatives for Cancer Therapy Data represents predicted binding affinities from a molecular docking study. mdpi.com

| Target Protein | Biological Role | Predicted Binding Affinity Range (kcal/mol) |

|---|---|---|

| Topoisomerase I | DNA Replication | -9.0 to -10.3 |

| BRD4 | Gene Transcription | -6.6 to -8.0 |

| ABCG2 | Drug Efflux Pump (Resistance) | -8.0 to -10.0 |

Investigation into Overlooked Biological Activities and Therapeutic Areas

The quinoline scaffold is pleiotropic, meaning it can interact with many different biological targets, leading to a wide range of activities. biointerfaceresearch.com While much research on quinolines has focused on areas like malaria and cancer, there is a significant opportunity to investigate this compound and its derivatives for novel therapeutic applications. biointerfaceresearch.com

A recent study on various functionalized methoxy (B1213986) quinoline derivatives screened them for inhibitory effects against enzymes relevant to epilepsy and Alzheimer's disease, namely human carbonic anhydrase (hCA) I and II, and acetylcholinesterase (AChE). researchgate.net Several of the synthesized compounds exhibited potent inhibition of these enzymes, suggesting potential applications in neurology. researchgate.net For example, compounds 8 and 13 from the study showed robust AChE inhibition, while compounds 9 , 12 , 16 , and 17 were strong inhibitors of hCA isoenzymes. researchgate.net

Given these findings with other methoxy quinolines, it is highly plausible that this compound could serve as a starting point for developing agents for neurological disorders. Furthermore, the demonstrated antimicrobial and antibiofilm activities of 7-methoxyquinoline-sulfonamide hybrids suggest that the this compound core could be explored for developing new classes of antibiotics to combat drug-resistant pathogens. mdpi.comnih.govresearchgate.net Systematic screening of this compound and its analogues against a broad panel of biological targets could uncover entirely new and unexpected therapeutic opportunities.

Conclusion

Summary of Key Research Findings on 6-Hydroxy-7-methoxyquinoline

Research into this compound, a distinct quinoline (B57606) derivative, has primarily focused on its synthesis and potential biological activities. While specific studies on this exact compound are not as extensive as for other quinoline analogues, the existing body of research underscores its relevance within the broader investigation of quinoline-based molecules.

Methodologies for the synthesis of related hydroxy- and methoxy-substituted quinolines have been developed, often involving multi-step processes. For instance, a novel synthesis process for 4-hydroxy-7-methoxyquinoline (B63709) has been detailed, which involves the reaction of trimethyl orthoformate and isopropylidene malonate, followed by a reaction with 3,4-dimethoxyaniline (B48930) and subsequent cyclization in diphenyl ether. google.com Such synthetic routes are crucial for enabling further investigation into the chemical and biological properties of these compounds.

The biological evaluation of quinoline derivatives is a significant area of research. Studies on similar compounds, such as 6-methoxy-2-arylquinolines, have explored their potential as P-glycoprotein inhibitors, which could have implications in overcoming multidrug resistance in cancer therapy. nih.gov Furthermore, derivatives of 8-hydroxyquinoline (B1678124) have been synthesized and evaluated for a range of biological activities, including antiviral and anticancer properties. nih.gov The structure-activity relationship is a key focus in these studies, with factors like lipophilicity and the electronic properties of substituents influencing the biological effects. nih.gov

While direct and extensive research findings on the specific biological activities of this compound are limited in the public domain, the research on analogous compounds provides a strong rationale for its potential as a bioactive molecule. The collective findings on hydroxy and methoxy (B1213986) substituted quinolines suggest that this compound warrants further investigation to fully elucidate its chemical properties and biological potential.

Significance of the Quinoline Scaffold in Advancing Chemical and Biological Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of chemical and biological sciences. orientjchem.orgnih.gov Its significance stems from its widespread presence in natural products, its versatile chemical reactivity, and its proven utility as a "privileged scaffold" in drug discovery. nih.govbohrium.com

In the realm of medicinal chemistry, the quinoline nucleus is a fundamental component of numerous therapeutic agents with a broad spectrum of pharmacological activities. orientjchem.orgnih.gov These include antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties. orientjchem.org The structural versatility of the quinoline ring allows for the introduction of various functional groups, which can significantly modulate the biological activity of the resulting compounds. orientjchem.org This adaptability has made quinoline and its derivatives a focal point for the design and synthesis of novel bioactive molecules aimed at treating a wide array of diseases. orientjchem.orgnih.gov For example, quinoline derivatives have been shown to inhibit tyrosine kinases and tubulin polymerization, key targets in cancer therapy.

From a chemical science perspective, the quinoline ring system presents a rich platform for synthetic exploration. Its electronic properties, characterized by an electron-deficient nitrogen-containing ring fused to an electron-rich benzene ring, allow for a variety of chemical transformations. This reactivity has enabled the development of diverse synthetic methodologies for the construction and functionalization of the quinoline core, facilitating the creation of extensive libraries of derivatives for biological screening. nih.gov

Q & A

Q. What are the standard synthetic routes for 6-hydroxy-7-methoxyquinoline, and how can purity be optimized?

Methodological Answer: this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, bromoethanol and triethylamine in THF under reflux can introduce alkoxy groups to the quinoline backbone . To optimize purity:

Q. How should researchers characterize this compound and validate its structural identity?

Methodological Answer: Key characterization steps include:

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store in airtight amber vials under inert gas (argon/nitrogen) at –20°C.

- Avoid exposure to light, moisture, and oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Strategies include:

- Solvent System Comparison : Re-run NMR in deuterated DMSO vs. CDCl to assess tautomeric shifts .

- High-Resolution Mass Spectrometry (HRMS) : Use HRMS to distinguish between isobaric species (e.g., [M+Na] vs. [M+K]) .

- X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., CCDC deposition for bond-length validation) .

Q. What strategies optimize the metal-complexing ability of this compound for material science applications?

Methodological Answer: To enhance metal-ion binding (e.g., Fe, Cu):

- Functional Group Tuning : Introduce electron-withdrawing groups (e.g., –NO) at position 3 to increase chelation stability .

- pH Optimization : Conduct UV-Vis titrations in buffered solutions (pH 2–10) to identify optimal binding conditions (e.g., λ shift at pH 6.5 for Cu) .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict binding energies and ligand geometry .

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

Methodological Answer: Low yields in Suzuki or Buchwald-Hartwig reactions may result from steric hindrance or catalyst deactivation. Mitigation steps:

Q. What analytical methods are critical for assessing the compound’s potential in drug discovery?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity using microdilution (MIC ≤ 16 µg/mL against S. aureus) .

- ADMET Profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays (e.g., CYP3A4 IC > 50 µM) .

- Molecular Docking : Simulate binding to target proteins (e.g., DNA gyrase) using AutoDock Vina (∆G ≤ –8 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the biological activity of this compound analogs?

Methodological Answer: Contradictions often stem from assay variability or structural modifications. Resolve by:

- Meta-Analysis : Compare IC values across studies using standardized protocols (e.g., MTT vs. resazurin assays) .

- SAR Studies : Systematically modify substituents (e.g., –Cl at position 2 vs. –OCH) to isolate activity trends .

- Dose-Response Validation : Re-test compounds in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.